molecular formula C10H6BrNS B6228587 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile CAS No. 1514393-81-7

2-(7-bromo-1-benzothiophen-3-yl)acetonitrile

Cat. No.: B6228587
CAS No.: 1514393-81-7
M. Wt: 252.1
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Description

2-(7-bromo-1-benzothiophen-3-yl)acetonitrile is a chemical compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 7-bromo-1-benzothiophene with acetonitrile under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-1-benzothiophen-3-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Solvents such as DMF or tetrahydrofuran (THF) are often used.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-(7-bromo-1-benzothiophen-3-yl)acetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1-benzothiophene: A precursor in the synthesis of 2-(7-bromo-1-benzothiophen-3-yl)acetonitrile.

    Benzothiophene: The parent compound of the benzothiophene derivatives.

    2-(7-chloro-1-benzothiophen-3-yl)acetonitrile: A similar compound with a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1514393-81-7

Molecular Formula

C10H6BrNS

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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